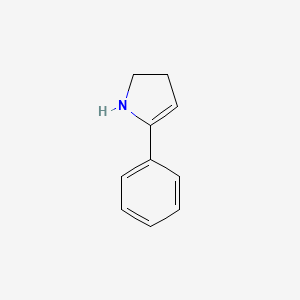

2-Phenylpyrroline

Description

Historical Context and Significance in Heterocyclic Chemistry

The study of heterocyclic compounds dates back to the early 19th century with the discovery of simple five-membered rings like furan, pyrrole (B145914), and thiophene. numberanalytics.com These discoveries laid the groundwork for the exploration of more complex heterocyclic systems. Pyrrolines, as partially saturated derivatives of pyrrole, represent an important class of five-membered nitrogen heterocycles. rsc.orgnih.gov Their significance stems from their role as structural motifs in numerous natural products, including alkaloids, and as versatile intermediates in organic synthesis. rsc.orgresearchgate.net The introduction of a phenyl substituent at the 2-position of the pyrroline (B1223166) ring, creating 2-phenylpyrroline, adds a layer of complexity and functionality, opening up further avenues for chemical exploration and application.

Structural Isomerism within Pyrrolines and Phenyl-Substituted Variants

Pyrrolines, with the general formula C4H7N, exist as three structural isomers depending on the position of the endocyclic double bond: 1-pyrrolines (3,4-dihydro-2H-pyrroles), 2-pyrrolines (2,3-dihydro-1H-pyrroles), and 3-pyrrolines (2,5-dihydro-1H-pyrroles). rsc.orgnih.govontosight.ai Each isomer exhibits distinct reactivity profiles. For instance, 1-pyrrolines are cyclic imines, making them susceptible to nucleophilic attack at the C=N bond. rsc.org

When a phenyl group is introduced as a substituent, the potential for isomerism expands. For this compound, the primary structural isomers are 2-phenyl-1-pyrroline and 2-phenyl-2-pyrroline, differing in the placement of the double bond relative to the phenyl-substituted carbon. Additionally, positional isomers exist where the phenyl group is attached to other carbon atoms of the pyrroline ring, such as 3-phenylpyrroline and 4-phenylpyrroline. Furthermore, the presence of stereocenters can lead to enantiomers and diastereomers, as seen in derivatives like cis- and trans-2-phenyl-pyrrolidine-3-carboxylic acid. The specific stereochemistry, such as the (R)- or (S)-configuration at the C2 position in 2-phenylpyrrolidine (B85683), has been shown to significantly influence biological activity. ntnu.no

Overview of Research Trajectories in this compound Chemistry

Research concerning this compound and its derivatives has followed several key trajectories. A significant area of focus has been the development of synthetic methodologies to access these structures, including both racemic and enantioselective approaches. ntnu.no The reactivity of the this compound scaffold has also been extensively studied, with investigations into its behavior in various chemical transformations. For example, the dehydrogenation of 2-phenyl-1-pyrroline to form 2-phenylpyrrole has been explored using reagents like activated carbon. researchgate.net

Furthermore, the applications of this compound derivatives have been a major driver of research. In medicinal chemistry, these compounds serve as important building blocks for the synthesis of pharmaceutically active molecules. nih.gov For instance, (R)-2-phenylpyrrolidine has been identified as a key moiety in a new class of potent and selective pan-TRK inhibitors for cancer therapy. nih.gov The unique conformational preferences of 2-phenylpyrrolidine have been studied using advanced spectroscopic techniques, providing insights into its interactions with biological targets. researchgate.net The exploration of this compound derivatives continues to be an active area of research, with ongoing efforts to discover new synthetic routes and applications. researchtrends.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

5-phenyl-2,3-dihydro-1H-pyrrole |

InChI |

InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-7,11H,4,8H2 |

InChI Key |

HZTGVDVKRFOEOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylpyrroline and Its Derivatives

Strategies for Racemic Synthesis

Racemic synthesis, which produces an equal mixture of both enantiomers, provides fundamental access to the 2-phenylpyrroline scaffold. numberanalytics.com These methods are often characterized by their straightforwardness and scalability.

Cyclization Reactions of Precursors (e.g., Grignard Reagents with Nitriles)

A prominent method for constructing the pyrroline (B1223166) ring involves the cyclization of linear precursors. One such strategy is the reaction of Grignard reagents with nitriles. ebsco.comorganic-chemistry.org This approach typically involves the addition of an organomagnesium halide to a nitrile, which, after subsequent reaction steps, leads to the formation of the heterocyclic ring. ebsco.comorganic-chemistry.org For instance, a cascade reaction involving the addition of a Grignard reagent to a halonitrile can be employed to synthesize five-membered nitrogen heterocycles. rsc.org This process capitalizes on the nucleophilic character of the Grignard reagent to initiate a sequence of bond-forming events culminating in the desired cyclic imine. ebsco.comrsc.org

A specific example involves a two-step, one-pot synthesis starting from pyrrolidin-2-one. This method utilizes a Grignard reagent to react with an N-silylated lactam, which forms the intermediary this compound that can then be reduced. ntnu.no

Reduction of 2-Phenylpyrrolidone and Related Compounds

The reduction of 2-phenylpyrrolidone (also known as 5-phenyl-2-pyrrolidinone) presents a direct route to this compound. This transformation can be achieved using various reducing agents. For example, lithium aluminum hydride has been successfully used to reduce (R)-5-phenylpyrrolidin-2-one to (R)-2-phenylpyrrolidine, indicating the viability of this method for preparing the corresponding pyrroline intermediate. chemicalbook.com Similarly, the reduction of cyclic sulfonamides has been shown to be an effective method for synthesizing substituted phenylpyrrolidines, a process that could be adapted for pyrroline synthesis. nih.govacs.org

One-Pot Synthetic Approaches

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operational sequence, thereby minimizing waste and purification efforts. nih.gov A one-pot synthesis of racemic 2-phenylpyrrolidine (B85683) has been developed starting from pyrrolidin-2-one. ntnu.no This procedure involves a two-step, one-pot process that initially forms this compound, which is subsequently reduced. ntnu.no Microwave-assisted one-pot reactions have also emerged as a powerful tool for the rapid and efficient synthesis of related heterocyclic structures, such as substituted pyrrolidin-2-ones, highlighting the potential of this technology in pyrroline synthesis. nih.govekb.eg

Catalytic Routes (e.g., Palladium-Supported Catalysts)

Palladium-catalyzed reactions offer a versatile and powerful platform for the synthesis of complex molecules, including nitrogen heterocycles. figshare.comrsc.org Palladium-catalyzed α-arylation of N-Boc-pyrrolidine is a key step in a three-step synthesis of enantioenriched 2-phenylpyrrolidines, demonstrating the utility of palladium catalysts in forming the crucial carbon-phenyl bond. ntnu.no Additionally, palladium-catalyzed intramolecular amination of alkenes provides a route to dihydropyrrole derivatives. organic-chemistry.org While these examples may lead to the pyrrolidine (B122466) or other derivatives, the underlying catalytic principles are applicable to the synthesis of the this compound core.

Enantioselective and Stereoselective Synthesis

The development of methods to control the stereochemistry during the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of cyclic imines stands out as a highly effective method for producing chiral amines with high enantiomeric excess. acs.orgnih.govcapes.gov.br This transformation typically employs a chiral catalyst, often based on transition metals like ruthenium or iridium, to deliver hydrogen across the C=N double bond in a stereocontrolled manner. acs.orgnih.govcapes.gov.brresearchgate.net

For example, a chiral cationic Ru(η⁶-cymene)(MsDPEN)(BArF) complex has been shown to efficiently hydrogenate a range of cyclic N-alkyl imines, achieving high yields and enantiomeric excesses of up to 98%. acs.orgnih.govcapes.gov.br This methodology has been successfully applied to the one-pot synthesis of chiral 2-phenylpyrrolidine through a reductive amination process. acs.orgnih.govcapes.gov.br Similarly, palladium complexes with chiral bisphosphine ligands, such as (S)-SegPhos and (S)-SynPhos, have demonstrated high efficacy in the asymmetric hydrogenation of activated imines, yielding products with excellent enantioselectivity. dicp.ac.cn

The success of these catalytic systems hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer.

Table 1: Examples of Catalysts in Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ru(η⁶-cymene)(MsDPEN)(BArF) | Cyclic N-alkyl imines | Up to 98% | acs.orgnih.govcapes.gov.br |

| Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |

| Pd(CF₃CO₂)₂/(S)-SynPhos | N-tosylimines | 88-97% | dicp.ac.cn |

Chiral Pool Approaches (e.g., from Chiral Amino Acids)

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules, thereby avoiding the need for asymmetric induction or resolution steps. mdpi.comrsc.org Amino acids are a prominent component of the chiral pool and serve as versatile precursors for nitrogen-containing heterocycles.

A notable example involves the synthesis of a chiral diamine ligand, (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine, starting from commercially available methyl Boc-L-pyroglutamate, a derivative of the chiral pool amino acid L-glutamic acid. rsc.org The synthesis begins with the treatment of methyl Boc-L-pyroglutamate with phenylmagnesium chloride. The resulting ring-opened ketone undergoes recrystallization and cyclization to yield the diastereomerically pure pyrrolidine intermediate. Subsequent exhaustive reduction and an OH/NHMe exchange afford the final 2-phenylpyrrolidine derivative. rsc.org This multi-step process demonstrates how the inherent chirality of an amino acid can be effectively transferred to create a complex, enantioenriched 2-phenylpyrrolidine structure.

Catalytic Asymmetric Reduction Methods

Catalytic asymmetric reduction, particularly the hydrogenation of prochiral cyclic imines, represents a highly efficient route to chiral amines. The reduction of 2-phenyl-1-pyrroline is a direct method to obtain enantioenriched 2-phenylpyrrolidine. Various transition metal catalysts have been developed for this transformation, offering high yields and enantioselectivities.

Chiral half-sandwich ruthenium complexes have been shown to be effective for the asymmetric hydrogenation of 2-aryl-1-pyrroline derivatives. mdpi.com For instance, ruthenium catalysts incorporating the MsDPEN (N-(methanesulfonyl)-1,2-diphenylethylenediamine) ligand can hydrogenate cyclic N-alkyl imines with high efficiency and enantioselectivity, up to 98% ee. Current time information in Bangalore, IN. Similarly, chiral titanocene (B72419) catalysts have been employed for the enantioselective hydrogenation of 2-phenyl-1-pyrroline. The best results with these catalysts are often dependent on reaction conditions such as temperature and catalyst concentration, with enantiomeric excesses varying accordingly. researchgate.net

Below is a table summarizing representative catalytic systems for the asymmetric reduction of 2-phenyl-1-pyrroline.

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ru(η⁶-cymene)(MsDPEN)(BArF) | N-alkyl 2-phenyl-1-pyrroline | (S)-2-phenylpyrrolidine | High | up to 98% | Current time information in Bangalore, IN. |

| Chiral Titanocene (e.g., 44) | 2-Phenyl-1-pyrroline | (R)-2-phenylpyrrolidine | ~98% | Moderate to High | researchgate.net |

| Rhodium/DuanPhos | N-Aryl Aryl Alkyl Imines | Chiral Amines | High | 90-93% | nih.gov |

| Ruthenium/Xyl-Skewphos/DPEN | N-Aryl Aryl Alkyl Imines | Chiral Amines | High | up to 99% | nih.gov |

Palladium-Catalyzed α-Arylation for Enantioenriched Intermediates

Palladium-catalyzed α-arylation of N-protected pyrrolidines has emerged as a powerful and convergent method for the synthesis of 2-arylpyrrolidines. This strategy typically involves the deprotonation of an N-protected pyrrolidine to form a chiral organometallic intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide.

A significant breakthrough in this area was the development of an enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine. emich.edu This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and the chiral ligand (-)-sparteine. The resulting enantiomerically enriched 2-lithiopyrrolidine is then transmetalated with zinc chloride to form a configurationally stable organozinc reagent. This intermediate readily couples with a variety of functionalized aryl bromides at room temperature using a palladium catalyst, such as one generated from Pd(OAc)₂ and tBu₃P-HBF₄. nih.govemich.edu This one-pot procedure consistently provides a broad range of 2-aryl-N-Boc-pyrrolidines in high yields and excellent enantiomeric ratios, typically around 96:4 er. nih.govemich.edu

The versatility of this method allows for the synthesis of various functionalized 2-arylpyrrolidines, which are precursors to this compound derivatives after deprotection and subsequent modification. nih.gov

Biocatalytic Approaches (e.g., Transaminase-Triggered Cyclizations, Amine Dehydrogenases)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and amine dehydrogenases are increasingly used for the production of chiral amines. mdpi.comemich.edu

Transaminases (TAs) , which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a prochiral ketone. acs.orgthieme.de This has been applied to the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. The process involves the amination of the ketone by the TA, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target cyclic amine can be accessed with high enantiomeric excess. For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine was achieved on a preparative scale with an isolated yield of 84% and >99.5% ee. acs.org

Monoamine oxidases (MAOs) are another class of enzymes utilized for chiral amine synthesis, often in deracemization processes. A chemoenzymatic deracemization of racemic 2-phenylpyrrolidine has been reported using the MAO-N D5 variant. nih.gov In this process, the enzyme selectively oxidizes one enantiomer of the racemic amine to the corresponding imine (2-phenyl-1-pyrroline), which is then non-selectively reduced back to the racemic amine in situ. This kinetic resolution allows for the accumulation of the desired enantiomer, achieving high enantiopurity (99% ee for (R)-2-phenylpyrrolidine). nih.gov

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source and NAD(P)H as a cofactor. While their application to bulky ketones can be challenging, protein engineering has expanded their substrate scope, making them viable for the synthesis of complex chiral amines. mdpi.com

Diastereoselective Synthesis

The diastereoselective synthesis of substituted pyrrolidines allows for the creation of multiple stereocenters with defined relative and absolute configurations. Several methods have been developed to access polysubstituted 2-phenylpyrrolidine derivatives.

One approach is the iron-catalyzed C–H amination of aliphatic azides. For instance, the cyclization of 1-azido-1-phenyl-hex-5-ene using an iron dipyrrinato complex as a catalyst affords Boc-2-phenyl-5-vinylpyrrolidine. The diastereoselectivity of this reaction can be tuned by modifying the catalyst structure. Using an iron phenoxide complex, the syn diastereomer can be obtained with high selectivity (>20:1 d.r.).

Another strategy involves a tandem aza-Cope rearrangement–Mannich cyclization. nih.gov A Lewis acid-catalyzed reaction of conformationally flexible oxazolidine (B1195125) precursors can yield 2-phenyl-4-acylpyrrolidines. This method has been shown to produce exclusively the trans isomers with high efficiency.

Furthermore, multicomponent reactions offer a streamlined approach to highly substituted pyrrolidines. A TiCl₄-catalyzed reaction between optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous stereocenters in a single step, yielding functionalized 2,3,4-trisubstituted pyrrolidines with high diastereoselectivity. nih.gov

Novel and Emerging Synthetic Routes

[3+2] Cycloaddition Reactions (e.g., of Isocyanoacetates with Alkenes, Aziridines with Alkynes)

The [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing five-membered rings, including the pyrrolidine and pyrroline core. This reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

A prominent example is the reaction of azomethine ylides with electron-deficient alkenes. Azomethine ylides, which can be generated in situ from various precursors like α-amino acids or their derivatives, serve as the 1,3-dipole. For the synthesis of 2-phenylpyrrolines, a suitable dipolarophile would be a styrene (B11656) derivative. For instance, hydrogen-bond-assisted azomethine ylides have been reacted with β-nitrostyrenes in a formal Huisgen 1,3-dipolar cycloaddition. Current time information in Bangalore, IN. This reaction proceeds diastereoselectively to afford highly substituted pyrrolidin-2-ylidene derivatives, which are structurally related to and can be converted into pyrroline systems. When β-nitrostyrenes are used, the reaction can yield 2-(4,5-diaryl-1,5-dihydro-2H-pyrrol-2-ylidene)-1H-indene-1,3(2H)-diones, where one of the aryl groups originates from the nitrostyrene. Current time information in Bangalore, IN.

The Van Leusen pyrrole (B145914) synthesis is another classic example of a [3+2] cycloaddition, where tosylmethyl isocyanide (TosMIC) reacts with an electron-deficient alkene in the presence of a base to form a pyrroline intermediate, which then eliminates the tosyl group to yield a pyrrole. Adapting this methodology by choosing appropriate substrates and controlling the reaction conditions could provide access to stable this compound derivatives.

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| 2-(Benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitriles | β-Nitrostyrenes | Base (e.g., Et₃N) | Highly substituted pyrrolidin-2-ylidenes | Current time information in Bangalore, IN. |

| Glycine Derivatives (via decarboxylation) | Maleimides, Aldehydes | - | Polycyclic pyrrolidines | researchgate.net |

| Tosylmethyl Isocyanide (TosMIC) | Electron-deficient Alkenes | Base (e.g., DBU) | Pyrrole/Pyrroline derivatives |

Photoreactions (e.g., Electron-Transfer-Initiated Photoaddition)

Photochemical reactions represent a powerful tool in organic synthesis, utilizing light to access highly reactive intermediates from electronically excited states. researchgate.net In the synthesis of this compound derivatives, electron-transfer-initiated photoadditions have been a subject of detailed investigation. This methodology typically involves the photoexcitation of a 2-phenyl-1-pyrrolinium salt, which then participates in an electron transfer process with a suitable donor molecule, initiating a cascade of reactions to form new carbon-carbon bonds.

A key example is the photoaddition reaction of 2-phenyl-1-pyrrolinium perchlorate (B79767) with various olefins. sci-hub.se When solutions of the pyrrolinium salt are irradiated in the presence of electron-rich olefins, two primary types of addition products are formed. sci-hub.se The first results from an anti-Markovnikov addition of the pyrrolidine unit and a solvent molecule (like methanol) across the double bond of the olefin. sci-hub.se The second product type arises from the addition of the 2-phenylpyrrolidine moiety across allylic C-H bonds of the olefin. sci-hub.se These outcomes are rationalized through mechanisms involving a single electron transfer (SET) from the olefin to the excited state of the pyrrolinium salt. sci-hub.se

Further studies have explored these photoreactions with α-heteroatom-substituted alkanoate anions. The irradiation of aqueous solutions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate in the presence of α-hydroxyalkanoate anions yields 2-(hydroxyalkyl)pyrrolidine adducts alongside 1-methyl-2-phenylpyrrolidine, a reduction product. capes.gov.brresearchgate.net The mechanism for these photoadditions involves an initial electron transfer from the carboxylate group to the excited singlet state of the pyrrolinium salt, which is followed by a rapid decarboxylation to generate a radical intermediate that subsequently adds to the pyrrolinium ring. capes.gov.brresearchgate.net The efficiency of these reactions and the distribution of products are influenced by the nature of the substituent on the alkanoate. For instance, N-acetylglycinate was found to give a 2-(acetylaminomethyl)pyrrolidine adduct in a high yield of 80%. capes.gov.br

Conversely, when the pyrrolinium salt is irradiated with electron-poor olefins such as methyl acrylate (B77674) or acrylonitrile, the reaction pathway shifts. Instead of addition products, the reaction yields 9-substituted 1-aza-6,7-benzospiro[4.4]non-6-ene products. sci-hub.se This outcome is the result of a [2+2] cycloaddition of the olefin to the phenyl ring of the pyrrolinium salt. sci-hub.se These diverse reaction pathways underscore the synthetic versatility of photoreactions, where the nature of the reactants dictates the final product structure.

Table 1: Examples of Electron-Transfer-Initiated Photoadditions with 2-Phenyl-1-Pyrrolinium Derivatives

| Pyrrolinium Salt Reactant | Olefin / Anion Reactant | Product Type(s) | Mechanistic Pathway | Reference(s) |

|---|---|---|---|---|

| 2-Phenyl-1-pyrrolinium perchlorate | Isobutylene (electron-rich olefin) | Anti-Markovnikov addition product; Allylic C-H addition product | Single Electron Transfer (SET) from olefin | sci-hub.se |

| 2-Phenyl-1-pyrrolinium perchlorate | Methyl Acrylate (electron-poor olefin) | 9-Substituted 1-aza-6,7-benzospiro[4.4]non-6-ene | [2+2] Cycloaddition to phenyl ring | sci-hub.se |

| 1-Methyl-2-phenyl-1-pyrrolinium perchlorate | α-Hydroxyalkanoate anions | 2-(Hydroxyalkyl)pyrrolidine adducts; Reduction product | SET from carboxylate, followed by decarboxylation | capes.gov.brresearchgate.net |

| 1-Methyl-2-phenyl-1-pyrrolinium perchlorate | N-Acetylglycinate | 2-(Acetylaminomethyl)pyrrolidine adduct (80% yield) | SET from carboxylate, followed by decarboxylation | capes.gov.br |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. By conducting reactions in continuous-flow reactors, it is possible to achieve superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety profiles. organic-chemistry.org While literature specifically detailing the flow synthesis of this compound is not abundant, the principles and technologies are broadly applicable and have been successfully used for a wide range of N-heterocycles, including pyrrolidines and their derivatives. mdpi.com

The synthesis of substituted pyrrolidines and related structures has been demonstrated effectively in flow systems. For example, continuous-flow processes have been developed for the synthesis of chiral 1,2-diamino derivatives and for the N-oxidation of pyridine (B92270) derivatives in packed-bed microreactors, showcasing the technology's efficiency and scalability. organic-chemistry.orgthieme.de These systems often allow for reactions to be performed under conditions that are difficult to manage in batch reactors, such as high temperatures and pressures, while minimizing risks associated with hazardous reagents or unstable intermediates. mdpi.com

Moreover, photochemical reactions, like the electron-transfer processes described in the previous section, are particularly well-suited for translation to flow chemistry. beilstein-journals.org A flow setup can overcome the limitations of batch photoreactors, where light penetration decreases significantly as the reactor size increases. beilstein-journals.org In a microreactor, the high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, leading to cleaner reactions and higher efficiency. beilstein-journals.org This synergy between photochemistry and flow technology presents a promising avenue for the scalable and efficient synthesis of this compound and its derivatives via the photoaddition reactions of pyrrolinium salts. The development of a continuous-flow process for such reactions could enable safer handling of intermediates and allow for higher throughput, making the methodology more attractive for industrial applications. organic-chemistry.orgbeilstein-journals.org

Table 2: Application of Flow Chemistry in the Synthesis of Related Heterocyclic Scaffolds

| Target Scaffold | Reaction Type | Flow System Details | Advantages Noted | Reference(s) |

|---|---|---|---|---|

| Pyrazole-4-carboxylates | Condensation / Cyclization | Pumped through heated reactor coil | Good to very good yields (62-82%); Excellent regioselectivity | mdpi.com |

| Indole-2-carboxylic acid esters | Reductive Cyclization | H-Cube system with a Pd/C catalyst cartridge | One-step synthesis from nitro-precursor without isolation of intermediates | mdpi.com |

| Pyridine N-oxides | Catalytic N-Oxidation | Packed-bed microreactor with TS-1 catalyst | Safer, greener, high efficiency; Catalyst remained active for >800 hours | organic-chemistry.org |

| Phenanthrenes | Photocyclization | Pumped through irradiated tubing | Scalable, faster, and cleaner reactions compared to batch | beilstein-journals.org |

| Chiral 1,2-Diamino Derivatives | Enantioselective Reduction | Micro- and meso-reactors | Successful two-step continuous-flow process; High enantiomeric excess (>90% ee) | thieme.de |

Chemical Reactivity and Transformations of 2 Phenylpyrroline Scaffolds

Functionalization Reactions

Functionalization reactions introduce new chemical groups onto the 2-phenylpyrroline core, enabling the synthesis of a diverse range of derivatives. These transformations can target the pyrroline (B1223166) ring's C=N bond, adjacent C-H bonds, or the phenyl ring.

While the phenyl ring of this compound can undergo classical electrophilic aromatic substitution, direct electrophilic substitution on the pyrroline ring itself is less common. The imine moiety's electron-withdrawing nature generally deactivates the adjacent C-H bonds toward electrophilic attack. However, the nitrogen atom can act as a nucleophile. In contrast, the related aromatic heterocycle, pyrrole (B145914), readily undergoes electrophilic substitution, preferentially at the 2nd position, due to the stability of the resulting cationic intermediate. onlineorganicchemistrytutor.com For this compound, reactions that proceed via initial attack on the nitrogen or C=N bond are more prevalent. For instance, treatment with acid chlorides can lead to N-acylated intermediates. nih.gov

The most characteristic reaction of the this compound scaffold is the nucleophilic addition to the electrophilic carbon atom of the C=N double bond. mdpi.com This reactivity is fundamental to its role as a precursor in synthesis. mdpi.com The electrophilicity of the imine can be enhanced by protonation with an acid, which generates a highly reactive iminium cation. nih.gov A wide array of nucleophiles, including organometallic reagents and hydrides, can add to the imine, leading to the formation of 2,2-disubstituted pyrrolidines. nih.gov

Common nucleophilic additions include:

Reduction: The imine can be reduced to the corresponding amine, 2-phenylpyrrolidine (B85683), using various reducing agents. This transformation is a key step in the synthesis of various alkaloids and pyrroloisoquinoline antidepressants. orgsyn.org

Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the imine to form new carbon-carbon bonds, yielding α-substituted pyrrolidines. nih.gov Lewis acid activation is often crucial for these reactions to proceed efficiently, especially with less reactive nucleophiles. nih.gov

Phosphorus Nucleophiles: In the presence of suitable catalysts, secondary phosphine (B1218219) oxides can add to cyclic imines to produce α-aminophosphonates with high enantioselectivity. rsc.org

Table 1: Examples of Nucleophilic Addition to Cyclic Imines

| Nucleophile Source | Reagent/Catalyst | Product Type | Reference |

| Organolithium Reagents | Lewis Acid (e.g., BF₃·OEt₂) | α-Functionalized Amines | nih.gov |

| Grignard Reagents | Lewis Acid | α-Functionalized Amines | nih.gov |

| Secondary Phosphine Oxides | Chiral Phosphonium Salt | α-Aminophosphonates | rsc.org |

| Hydride (Reduction) | Various (e.g., LiAlH₄, NaBH₄) | Saturated Cyclic Amines | mdpi.comorgsyn.org |

Direct C-H bond functionalization represents a powerful and atom-economical strategy for modifying the this compound scaffold. Research has demonstrated that C-H bonds at various positions can be targeted using transition metal catalysis or biocatalysis.

Arylation of the Phenyl Ring: Rhodium-catalyzed C-H functionalization of 2-phenyl-1-pyrrolines with alkynes leads to a tandem annulation reaction, producing pyrrolo[2,1-a]isoquinolinium salts in high yields. nih.govacs.org Similarly, ruthenium(II) catalysts can achieve C-H activation and annulation of 5-phenyl-pyrroline-2-carboxylates with alkynes to form spiro[indene-proline] derivatives. nih.gov

Functionalization of the Pyrrolidine (B122466) Ring: While the prompt mentions the selective arylation of N-phenylpyrrolidine (a saturated ring), this highlights a broader field of C(sp³)–H functionalization applicable to related structures. nih.gov For instance, enzymatic approaches using engineered cytochrome P450 variants have been developed for the highly enantioselective α-C–H functionalization of N-phenylpyrrolidine with diazo reagents, installing keto or ester functionalities. researchgate.netrochester.eduacs.org This creates a chiral quaternary center. capes.gov.bracs.org Photocatalysis has also been employed for the remote aliphatic C-H functionalization of pyrrolines via a 1,5-hydrogen transfer mechanism. researchgate.net

Table 2: C-H Functionalization Strategies for Pyrrolidine/Pyrroline Scaffolds

| Reaction Type | Catalyst/System | Substrate | Functionalization Site | Product | Reference |

| C-H Annulation | [RhCp*Cl₂]₂ | 2-Phenyl-1-pyrroline | Phenyl C-H | Pyrrolo[2,1-a]isoquinolinium Salt | nih.govacs.org |

| C-H Annulation | [Ru(p-cymene)Cl₂]₂ | 5-Phenyl-pyrroline-2-carboxylate | Phenyl C-H | Spiro[indene-proline] Derivative | nih.gov |

| C-H Arylation | Ru(H)₂(CO)(PCy₃)₃ | N-Phenylpyrrolidine | α-C(sp³)-H | α-Aryl-N-phenylpyrrolidine | nih.gov |

| C-H Carbene Transfer | Engineered Cytochrome P450 | N-Phenylpyrrolidine | α-C(sp³)-H | α-Functionalized N-phenylpyrrolidine | rochester.eduacs.org |

Nucleophilic Addition Reactions

Derivatization Strategies

Building upon the fundamental reactivity of this compound, various strategies allow for its conversion into more complex and functionally diverse heterocyclic systems.

The synthesis of substituted 2-phenylpyrrolidines is a common objective, as this motif is present in many bioactive molecules. acs.org The primary route to these compounds is through the nucleophilic addition to the imine bond of this compound or a related precursor, followed by reduction or further modification. orgsyn.orgntnu.no For example, the reaction of a bicyclic lactam with a Lewis acid (alane) and hydride source can generate N-substituted 2-phenylpyrrolidines with high enantiomeric purity. whiterose.ac.uk Asymmetric synthesis can also be achieved using transaminase enzymes on ω-chloroketone precursors, which cyclize in situ to form chiral 2-substituted pyrrolidines. acs.org

The this compound scaffold can be transformed into other important heterocyclic structures, notably lactams (pyrrolidinones) and aromatic pyrroles.

Oxidation to Lactams: Oxidation of cyclic amines and imines is a direct route to lactams. The oxidation of cyclic amines, such as pyrrolidine, to the corresponding lactam (e.g., 2-pyrrolidone) can be achieved using systems like gold nanoparticles on a ceria support. osti.gov The oxidation of cyclic amines to lactams can also be catalyzed by cytochrome P450 enzymes, which are thought to proceed through stable carbinolamine intermediates. nih.gov The controlled oxidation of electron-rich pyrroles using reagents like Dess-Martin periodinane (DMP) can also yield functionalized γ-lactams (pyrrolinones). researchgate.net

Dehydrogenation to Pyrroles: 2-Phenyl-1-pyrroline can be aromatized to 2-phenylpyrrole. This dehydrogenation has been accomplished using activated carbon in refluxing toluene (B28343), providing the aromatic product in moderate yields (ca. 45%). researchgate.net

Synthesis of Chiral Derivatives

The synthesis of enantioenriched this compound derivatives is of significant interest due to the prevalence of chiral pyrrolidine cores in pharmaceuticals and biologically active compounds. Several strategies have been developed to achieve stereocontrol in the synthesis of these valuable building blocks.

One prominent method involves the asymmetric synthesis of N-Boc-2-phenylpyrrolidines. This can be achieved through the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. nih.gov The use of a chiral ligand, such as (-)-sparteine, can induce enantioselectivity, affording the desired chiral products. For instance, the reaction of N-Boc-pyrrolidine with an arylating agent in the presence of a palladium catalyst and a chiral ligand can yield enantioenriched N-Boc-2-phenylpyrrolidine, which can then be deprotected to provide the chiral 2-phenylpyrrolidine. nih.gov Enantiomeric excesses (ee) ranging from 81% to 96% have been reported for the (R)- and (S)-enantiomers, respectively. nih.gov

Another powerful approach is the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine. This method relies on the configurational lability of the lithiated intermediate, which can be trapped by an electrophile in the presence of a chiral ligand to afford highly enantioenriched 2-substituted 2-phenylpyrrolidines. thegoodscentscompany.com This strategy is particularly useful for creating quaternary stereocenters.

Furthermore, chiral 2-phenylpyrrolidine can be synthesized from readily available chiral precursors, such as chiral amino acids. For example, a synthetic route starting from chiral 2-amino-2-phenylacetic acid has been developed. nih.gov This multi-step synthesis involves protection of the amino group, condensation and reduction reactions, followed by deprotection and ring closure to form chiral 5-phenylpyrrolidin-2-one, which is then reduced to the final chiral 2-phenylpyrrolidine. nih.gov

These methods provide access to both enantiomers of this compound and its derivatives, which are crucial for the development of chiral drugs and catalysts.

Table 1: Asymmetric Synthesis of 2-Phenylpyrrolidine Derivatives

| Starting Material | Method | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-Boc-pyrrolidine | Palladium-catalyzed α-arylation | (-)-Sparteine or (+)-Sparteine | (R)- or (S)-N-Boc-2-phenylpyrrolidine | 81-96% |

| N-Boc-2-phenylpyrrolidine | Dynamic Kinetic Resolution | Chiral Ligand | Enantioenriched 2-substituted-2-phenylpyrrolidines | High |

| (R)- or (S)-2-amino-2-phenylacetic acid | Multi-step synthesis | None (chiral pool) | (S)- or (R)-2-phenylpyrrolidine | High |

Ring Transformations and Rearrangements

The this compound scaffold can undergo various ring transformations and rearrangements, leading to the formation of other important heterocyclic systems. These reactions often exploit the inherent reactivity of the imine bond and the strain of the five-membered ring.

The aromatization of 2-phenyl-1-pyrroline to 2-phenylpyrrole represents a key transformation, converting the saturated heterocyclic core into an aromatic one. This dehydrogenation can be effectively achieved using activated carbon. libretexts.orgnih.gov The reaction is typically performed in a high-boiling solvent such as toluene at reflux. This method is notable for its selectivity and the high purity of the resulting 2-phenylpyrrole. libretexts.org While high conversions of up to 98% can be achieved, the yields of 2-phenylpyrrole are often moderate, around 45%. libretexts.orgnih.gov The use of palladium-supported catalysts, such as 10%-Pd/C or 10%-Pd/Al2O3, can also facilitate this transformation, potentially offering a more catalytic approach. nih.govuva.nl The proposed mechanism for the palladium-catalyzed dehydrogenation involves the adsorption of the 2-phenyl-1-pyrroline onto the catalyst surface, followed by successive hydrogen abstraction steps to yield the aromatic pyrrole ring. uva.nl

Table 2: Dehydrogenation of 2-Phenyl-1-pyrroline to 2-Phenylpyrrole

| Reagent/Catalyst | Solvent | Temperature | Conversion | Yield |

|---|---|---|---|---|

| Activated Carbon | Toluene | Reflux | ~98% | ~45% |

| 10%-Pd/C | Toluene | Reflux | High | Moderate to High |

| 10%-Pd/Al2O3 | Toluene | Reflux | High | Excellent |

Ring expansion reactions of pyrroline derivatives provide a valuable route to larger nitrogen-containing heterocycles, such as piperidines and azepanes. A notable example is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines. nih.gov This rearrangement of allylic amines allows for the efficient conversion of 2-alkenyl pyrrolidines into their corresponding azepane counterparts. nih.gov The reaction proceeds under mild conditions and is tolerant of various functional groups. A key aspect of this transformation is the potential for high enantioretention, allowing for the synthesis of enantioenriched medium-sized rings from chiral pyrrolidine precursors. nih.gov The presence of a phenyl group at the 2-position of the pyrrolidine can electronically influence the direction and efficiency of the rearrangement. nih.gov Such ring expansion methodologies are significant for accessing sp3-rich, complex scaffolds that are of interest in medicinal chemistry. nih.gov

The cyclopropanation of 2-pyrroline derivatives leads to the formation of 2,3-methanopyrrolidines, which are bicyclic compounds containing a fused cyclopropane (B1198618) and pyrrolidine ring system. These strained bicyclic structures are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles through subsequent ring-opening reactions.

A common method for the cyclopropanation of 2-pyrrolines is the Simmons-Smith reaction. This reaction typically involves treating an N-protected 2-pyrroline with diiodomethane (B129776) and a zinc-copper couple. The N-protecting group, often a Boc or Cbz group, is necessary to stabilize the 2-pyrroline starting material. The reaction proceeds stereospecifically, with the methylene (B1212753) group being delivered to one face of the double bond.

Alternatively, cyclopropanation can be achieved using diazo compounds. For instance, reaction with diazomethane (B1218177) can lead to a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which upon thermal or photochemical activation, loses dinitrogen to yield the cyclopropane product.

Table 3: Cyclopropanation of 2-Pyrroline Derivatives

| Cyclopropanating Agent | Pyrroline Substrate | Product |

|---|---|---|

| CH2I2, Et2Zn (Simmons-Smith) | N-Boc-2-pyrroline | N-Boc-2,3-methanopyrrolidine |

| Diazomethane | Electron-poor N-substituted 2-pyrrolines | N-substituted-2,3-methanopyrrolidine |

Ring Expansion Reactions (e.g., to Piperidine Derivatives)

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving the this compound scaffold is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms in the transformations of this compound scaffolds heavily relies on the successful identification and characterization of transient intermediates. These fleeting species provide crucial insights into the reaction pathways, stereochemical outcomes, and the roles of catalysts and reagents. Researchers have employed a combination of spectroscopic techniques, trapping experiments, and computational studies to capture and understand these intermediates.

A notable example involves the synthesis of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylates, where the reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines has been shown to proceed through isolable pyrroline intermediates. koreascience.kr When this reaction is conducted with aqueous methylamine (B109427) below 0°C, a key hydroxylated intermediate, 5-(ethoxycarboxyl)-1-methyl-3,3-difluoro-2-hydroxy-2-phenylpyrrolidine, can be isolated. koreascience.kr This intermediate subsequently reacts with hydroperchloric acid and acetic anhydride (B1165640) to form a stable pyrrolinium perchlorate (B79767) salt. koreascience.kr The isolation and characterization of these intermediates provide strong evidence for an anionic pathway involving deprotonation and defluorination. koreascience.kr

In another study focusing on the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline from p-methoxyazidobutyrophenone, a triplet alkylnitrene was identified as the key intermediate. nsf.gov The formation of this intermediate was confirmed through transient absorption and ESR spectroscopy. nsf.gov DFT calculations further supported that this triplet alkylnitrene selectively abstracts a hydrogen atom from tris(trimethylsilyl)silane (B43935) (TTMSS), leading to the formation of the final pyrroline product. nsf.gov

The synthesis of 2-phenyl-1-pyrroline itself can be achieved through various routes, and understanding the intermediates is key to optimizing these methods. One effective method involves the reaction of N-vinylpyrrolidin-2-one with an appropriate ester, which serves as a 3-aminopropyl carbanion equivalent. orgsyn.org In an electrocatalytic approach for the synthesis of 1-pyrrolines from ω-azido carboxylic acids, the reaction is proposed to proceed through a radical intermediate formed via decarboxylation, which is then oxidized to a carbocation. rsc.org This carbocation is subsequently trapped by the intramolecular azide. Evidence for the carbocation intermediate was provided by a trapping experiment where the reaction in methanol (B129727) yielded (4-azido-1-methoxybutyl)benzene. rsc.org

Furthermore, in the context of asymmetric hydrogenation of cyclic imines like this compound, mechanistic studies have proposed the formation of a titanium amide intermediate when using a chiral titanocene (B72419) catalyst. ntnu.no This is believed to be formed through a rapid 1,2-insertion of the imine into a titanium hydride. ntnu.no

The following tables summarize key identified intermediates in reactions involving this compound and related scaffolds.

Table 1: Isolated and Characterized Reaction Intermediates

| Intermediate Name | Precursor(s) | Reaction Type | Method of Identification | Reference |

| 5-(ethoxycarboxyl)-1-methyl-3,3-difluoro-2-hydroxy-2-phenylpyrrolidine | Ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate and aqueous methylamine | Synthesis of fluorinated pyrroles | Flash chromatography, ¹⁹F-NMR, ¹H-NMR | koreascience.kr |

| 5-(ethoxycarboxyl)-1-methyl-3,3-difluoro-2-phenylpyrrolinium perchlorate | 5-(ethoxycarboxyl)-1-methyl-3,3-difluoro-2-hydroxy-2-phenylpyrrolidine, hydroperchloric acid, and acetic anhydride | Synthesis of fluorinated pyrroles | Mass Spectrometry, ¹⁹F-NMR | koreascience.kr |

Table 2: Spectroscopically Observed and Proposed Reaction Intermediates

| Intermediate | Reaction | Method of Identification/Postulation | Reference |

| Triplet Alkylnitrene | Light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline | Transient absorption spectroscopy, ESR spectroscopy, DFT calculations | nsf.gov |

| Radical Intermediate and Carbocation | Electrocatalytic synthesis of 1-pyrrolines from ω-azido carboxylic acids | Trapping experiment with methanol | rsc.org |

| Titanium Amide Intermediate | Asymmetric hydrogenation of cyclic imines | Mechanistic studies | ntnu.no |

| Imino-Pd(II) Intermediate | Palladium-catalyzed synthesis of 1-pyrrolines | Mechanistic proposal | rsc.org |

| Imine Intermediate | Three-component synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones | Mechanistic proposal | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Analysis and Structure Confirmation

NMR spectroscopy is a cornerstone for the structural elucidation of 2-phenylpyrroline in solution, providing detailed information about its atomic connectivity and spatial arrangement.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for confirming the molecular structure and probing conformational preferences in solution. Studies on the nicotine (B1678760) analogue 2-phenylpyrrolidine (B85683) (PPD) have demonstrated that while theoretical calculations predict multiple stable conformers in the gas phase, the situation in solution is markedly different. researchgate.net NMR data reveals that in solvents like chloroform (B151607) or water, only cis conformers (where the amino hydrogen and the phenyl group are on the same side of the pyrrolidine (B122466) ring) are present. researchgate.net This is attributed to solvent interactions disrupting a key intramolecular stabilizing interaction found in the trans conformer. researchgate.net

The analysis of vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring provides insight into its puckering, often suggesting an envelope conformation. researchgate.net Furthermore, 2D Nuclear Overhauser Effect (NOE) spectroscopy is instrumental in establishing the relative orientation of the two rings. The observation of an NOE between the pyrrolidine protons and the phenyl protons supports a perpendicular spatial arrangement of the phenyl and pyrrolidine rings. researchgate.net

Table 1: Representative NMR Data for this compound in Solution

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts and coupling constants of pyrrolidine and phenyl protons. | Confirms the presence of both ring systems and provides data on ring puckering via vicinal coupling constants. researchgate.net |

| ¹³C NMR | Distinct signals for each carbon atom in the molecule. | Confirms the carbon skeleton and the number of unique carbon environments. |

| NOESY (2D) | Correlation peaks between protons on the pyrrolidine ring and protons on the phenyl ring. | Indicates through-space proximity, supporting a perpendicular orientation of the two rings. researchgate.net |

| COSY (2D) | Correlation peaks between adjacent protons. | Establishes proton-proton connectivity within the pyrrolidine and phenyl rings. |

| HSQC/HMBC (2D) | Correlation between proton and carbon signals. | Assigns specific protons to their directly attached carbons (HSQC) and maps long-range (2-3 bond) H-C connectivity (HMBC). |

Variable-Temperature (VT) NMR is a powerful technique used to study dynamic processes such as conformational exchange. ox.ac.uk By lowering the temperature, it is often possible to slow down the interconversion between conformers to a rate where distinct signals for each can be observed, a process known as decoalescence. ox.ac.uk However, in the case of this compound, the energy barriers to interconversion between its conformers are quite low. researchgate.net Consequently, conventional VT-NMR techniques have been reported as unable to resolve the individual molecular conformations, as the exchange remains fast on the NMR timescale even at reduced temperatures. researchgate.net

1D and 2D NMR Techniques (e.g., 1H NMR, 13C NMR, NOE)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations

For this compound, characteristic vibrational modes are expected for the phenyl ring, the pyrrolidine ring, and the N-H bond. Analysis of related compounds like 1-phenylpyrrole (B1663985) and 2-phenyl-2-imidazoline (B1199978) provides a basis for assigning these vibrations. orientjchem.orgscirp.org

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity | Description |

| N-H Stretch | 3300 - 3500 | IR | Stretching of the secondary amine bond. |

| Aromatic C-H Stretch | 3000 - 3100 | IR / Raman | Stretching of the C-H bonds on the phenyl ring. orientjchem.org |

| Aliphatic C-H Stretch | 2850 - 3000 | IR / Raman | Symmetric and asymmetric stretching of the C-H bonds on the pyrrolidine ring. |

| Aromatic C=C Stretch | 1450 - 1600 | IR / Raman | In-plane stretching vibrations of the benzene (B151609) ring. orientjchem.org |

| C-N Stretch | 1250 - 1350 | IR | Stretching of the carbon-nitrogen bond in the pyrrolidine ring. orientjchem.org |

| Ring Breathing | ~1000 | Raman | Symmetric expansion and contraction of the phenyl ring. orientjchem.org |

| C-H Out-of-Plane Bend | 700 - 900 | IR | Bending of the C-H bonds on the phenyl ring, characteristic of substitution pattern. scirp.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

For this compound (C₁₀H₁₃N), the molecular ion peak [M]⁺• would appear at an odd m/z value, consistent with the nitrogen rule for a compound containing a single nitrogen atom. The fragmentation is governed by the stability of the resulting ions. As an amine, this compound is expected to undergo alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This is a dominant fragmentation pathway for amines because it results in a resonance-stabilized iminium cation.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 146 | [C₁₀H₁₂N]⁺ | Loss of a hydrogen radical (H•) from the carbon alpha to the nitrogen. |

| 118 | [C₈H₈N]⁺ | Alpha-cleavage with loss of an ethyl radical (•C₂H₅) from the pyrrolidine ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond connecting the two rings. |

| 70 | [C₄H₈N]⁺ | Cleavage resulting in the charged pyrrolidine ring fragment after loss of the phenyl group. |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of electron density and, therefore, atomic positions can be generated.

While a specific crystal structure for the parent this compound is not widely published, data from closely related derivatives like 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione provide significant insight. iucr.orgresearchgate.net These studies reveal that the five-membered pyrrolidine ring typically adopts a non-planar envelope conformation, where one atom is out of the plane formed by the other four. iucr.orgresearchgate.net Furthermore, the phenyl substituent is generally oriented nearly perpendicular to the plane of the pyrrolidine ring. iucr.orgresearchgate.net The solid-state structure of (R)-2-Phenylpyrrolidine confirms a puckered conformation for the pyrrolidine ring. These findings suggest a similar solid-state geometry for this compound, characterized by a puckered, non-planar five-membered ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

The carbon atom at position 2 of the pyrrolidine ring is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers: (R)-2-phenylpyrroline and (S)-2-phenylpyrroline. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is the primary technique for studying such molecules. cas.cz

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. univ-amu.fr This technique is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. The two enantiomers of this compound are expected to produce ECD spectra that are perfect mirror images of each other. This property allows for:

Determination of Absolute Configuration: By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute (R/S) configuration can be assigned. mdpi.com

Assessment of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A pure enantiomer will show the maximum CD signal, while a racemic mixture (50:50 R and S) will be CD-silent. univ-amu.fr Therefore, ECD provides a robust method for quantifying the enantiomeric purity of a this compound sample.

Computational and Theoretical Chemistry Studies

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Various quantum chemical methods have been employed to investigate the structural and electronic characteristics of 2-phenylpyrroline and related compounds. These approaches differ in their level of theory, computational cost, and accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a prominent method for studying phenyl-substituted pyrrolidine (B122466) and pyrrole (B145914) systems. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, have been utilized to determine the equilibrium geometries, vibrational frequencies, and electronic properties of these molecules. nih.govnih.gov For instance, in a study of 2-phenylpyrrolidine (B85683), B3LYP calculations were used alongside other methods to identify stable conformers and analyze their relative energies. nih.gov The choice of basis set, such as 6-31G(d,p), is crucial for obtaining accurate results. nih.gov DFT methods have also been instrumental in analyzing intermolecular interactions, such as halogen bonds in crystalline structures of related compounds, by providing insights into the molecular electrostatic potential (MEP). mdpi.com

In a theoretical study of 2-phenylpyrrole, DFT calculations were performed to investigate its neutral and charged states. researchgate.netscispace.com These calculations revealed that electric charging leads to significant changes in the geometry, with elongations of the C-N bonds. researchgate.netscispace.com Furthermore, DFT has been used to simulate and interpret spectroscopic data, such as UV-Visible and NMR spectra, by calculating electronic transitions and chemical shifts for similar molecules. nih.gov

Table 1: Selected Applications of DFT in Studying Phenyl-Substituted Pyrrolidines/Pyrroles

| Studied Molecule | DFT Functional | Basis Set | Investigated Properties | Reference |

| 2-Phenylpyrrolidine | B3LYP | Not specified | Stable conformers, relative energies | nih.gov |

| 2-Phenylpyrrole | B3LYP | cc-pVDZ | Equilibrium geometries, charged states, electronic spectra | researchgate.netscispace.com |

| Substituted 1-phenylpyrrolidine-3-carboxylic acid | B3LYP, CAM-B3LYP | 6-31G(d,p) | Molecular structure, NLO properties, thermodynamic properties | nih.gov |

| Tetra-p-iodophenyl tetramethyl calix researchgate.netpyrrole | Not specified | Not specified | Halogen bonding interactions | mdpi.com |

Møller-Plesset Perturbation Theory (MP2)

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method used to incorporate electron correlation effects, providing more accurate energies and geometries than DFT for certain systems. q-chem.comwikipedia.orgnumberanalytics.com In the study of 2-phenylpyrrolidine, MP2 calculations were crucial in identifying stable conformers and their relative energies. nih.gov The results from MP2 calculations were compared with experimental data from microwave spectroscopy, showing good agreement for the rotational constants of the most stable trans conformer. nih.gov

MP2 theory has been applied to various organic molecules to refine the understanding of their conformational preferences and energetics. wiley-vch.desmu.edu It is often used as a benchmark for other computational methods. researchgate.net For 2-phenylpyrrolidine, MP2 calculations predicted the existence of 5-6 stable conformers, with one trans conformer being significantly more stable (6-8 kJ mol⁻¹) than the cis conformers in the gas phase. nih.gov

Semiempirical Methods (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio and DFT methods. uni-muenchen.degaussian.com These methods use parameters derived from experimental data to simplify the calculations. uni-muenchen.de AM1 has been used to study the equilibrium geometry of related molecules like 5-oxo-2-phenylpyrrolidine-3-carboxylic acid. rsc.org

In a systematic theoretical study of 2-phenylpyrrole, the AM1 method was used alongside DFT and MP2 to calculate the equilibrium geometries of its neutral and charged states. researchgate.netscispace.com While generally less accurate than higher-level methods, semiempirical approaches can be useful for initial explorations of molecular systems and for studying large molecules where more rigorous calculations are prohibitive. unifi.it

Conformational Analysis and Dynamics

The conformational landscape of this compound is complex, involving the puckering of the pyrrolidine ring, the orientation of the phenyl group relative to the pyrrolidine ring, and the inversion at the nitrogen atom. nih.gov

Prediction of Stable Conformers and Energy Barriers

Theoretical calculations have been instrumental in predicting the stable conformers of 2-phenylpyrrolidine and the energy barriers between them. nih.gov Studies combining MP2 and B3LYP calculations have identified several stable conformers. nih.gov In the gas phase, a trans conformer, where the amino hydrogen and the phenyl group are on opposite sides, is predicted to be the most stable. nih.gov This stability is attributed to a stabilizing interaction between the nitrogen lone pair and the ortho-hydrogen of the phenyl ring. nih.gov The pyrrolidine ring in these conformers typically adopts an envelope or twisted (half-chair) conformation to minimize ring strain. vulcanchem.comresearchgate.net

The energy difference between conformers and the barriers to interconversion are key to understanding the molecule's dynamic behavior. unacademy.comlibretexts.org For 2-phenylpyrrolidine, the energy difference between the most stable trans conformer and the cis conformers is calculated to be 6-8 kJ mol⁻¹. nih.gov The rotational barrier around the C-C bond connecting the two rings and the inversion barrier at the nitrogen atom are important factors governing the conformational dynamics. pressbooks.pub

Table 2: Predicted Relative Energies of 2-Phenylpyrrolidine Conformers in the Gas Phase

| Conformer Type | Computational Method | Relative Energy (kJ mol⁻¹) | Key Structural Feature | Reference |

| trans | MP2/B3LYP | 0 | Amino H and phenyl group are on opposite sides | nih.gov |

| cis | MP2/B3LYP | 6-8 | Amino H and phenyl group are on the same side | nih.gov |

Solvent Effects on Conformation

The conformational preferences of 2-phenylpyrrolidine are significantly influenced by the solvent environment. nih.govvulcanchem.com While the trans conformer is favored in the gas phase, experimental and theoretical studies show that cis conformers become more stable in solution, particularly in polar solvents like chloroform (B151607) and water. nih.gov

Theoretical calculations that incorporate solvent effects, often using implicit solvent models, confirm this shift in conformational preference. nih.gov The stabilization of the cis conformers in solution is attributed to the disruption of the intramolecular N-H···phenyl interaction present in the trans conformer by solvent molecules, which can form intermolecular hydrogen bonds with the N-H group. nih.govrsc.org This highlights the critical role of the environment in determining the predominant conformation of 2-phenylpyrrolidine. vulcanchem.com

Mechanistic Insights from Computational Modeling (e.g., Transition States, Reaction Pathways)

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms involving pyrrolidine derivatives. These theoretical approaches allow for the mapping of potential energy surfaces, which helps in identifying the most plausible reaction pathways by calculating the energies of reactants, products, and the transition states that connect them. nih.gov A transition state is a high-energy, short-lived atomic configuration that exists at the peak of the reaction energy barrier, representing the point of maximum potential energy along a reaction coordinate. nih.gov

DFT calculations have been employed to investigate reaction mechanisms such as the cobalt-porphyrin-catalyzed intramolecular ring-closing C-H amination, which can produce N-heterocycles like 2-phenylpyrrolidine. In such studies, computational models explore the step-by-step process of the reaction. For instance, a proposed mechanism might involve the initial coordination of a precursor molecule to the metal catalyst, followed by the loss of a leaving group to form a key intermediate, such as a metal-nitrene radical. nih.gov

Prediction of Spectroscopic Data and Comparison with Experimental Results

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing data that can be compared directly with experimental findings to confirm structural assignments. For 2-phenylpyrrolidine, theoretical calculations have been vital in understanding its conformational preferences. researchgate.net

In a detailed study of the nicotine (B1678760) analogue 2-phenylpyrrolidine, theoretical calculations at the MP2 (Møller-Plesset perturbation theory) and B3LYP (a hybrid density functional) levels were performed to identify stable conformers. researchgate.net These calculations predicted the existence of five to six stable conformers differing in the torsion between the phenyl and pyrrolidine rings, the inversion at the amine, and the puckering of the pyrrolidine ring. researchgate.net The calculations identified a single trans conformer, where the amino hydrogen and the phenyl group are on opposite sides, as being significantly more stable (by 6-8 kJ mol⁻¹) in the gas phase than the cis conformers. researchgate.net

These theoretical predictions were then tested against experimental data. Resonant two-photon ionization (R2PI) spectroscopy, combined with hole-burning techniques, indicated that only one conformer was present in a free jet expansion, which was assigned as the predicted stable trans conformer. researchgate.net This assignment was further solidified by microwave spectroscopy. The experimentally measured rotational constants showed excellent agreement with the values calculated for the trans conformer, with a deviation of less than 2 MHz. researchgate.net This synergy between predicted and experimental spectroscopic data provides unambiguous structural identification.

| Constant | Experimental Value | Calculated Value (MP2) | Difference |

|---|---|---|---|

| A | 2415.6 | 2417.3 | 1.7 |

| B | 850.1 | 848.3 | -1.8 |

| C | 698.8 | 697.5 | -1.3 |

Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) method are routinely used to predict ¹H and ¹³C NMR chemical shifts, which are then compared with experimental spectra to aid in structural elucidation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insights into the conformational dynamics and flexibility of molecules and how these are influenced by their environment, such as the presence of a solvent. nih.gov

For 2-phenylpyrrolidine, MD simulations have been crucial in explaining the dramatic difference in its conformational preference between the gas phase and in solution. researchgate.net While gas-phase studies and calculations show a clear preference for a trans conformer stabilized by an internal N-H···π interaction, experimental ¹H NMR spectroscopy reveals that only cis conformers are present in solution (e.g., in chloroform or water). researchgate.net

Solvent-based theoretical calculations and MD simulations confirm this shift. The simulations show that solvent molecules effectively disrupt the crucial intramolecular hydrogen bond that stabilizes the trans conformer in the gas phase. researchgate.net By surrounding the molecule, the solvent molecules form their own interactions, which favors the adoption of cis conformations where the steric hindrance is minimized in the solvated state. This powerful application of MD simulations highlights how environmental effects can completely alter the structural landscape of a flexible molecule. researchgate.net

Applications of 2 Phenylpyrroline in Advanced Chemical Synthesis and Materials Science

As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral 2-phenylpyrrolidine (B85683) and its derivatives have emerged as valuable assets in the field of asymmetric catalysis. Their rigid, chiral scaffold allows for the effective transfer of stereochemical information, making them highly sought-after as both chiral auxiliaries and ligands for a variety of metal-catalyzed and organocatalyzed reactions.

As chiral auxiliaries, these compounds can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. For instance, (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. vulcanchem.com Similarly, derivatives like (R)-(–)-2,2-diphenylcyclopentanol have been employed as chiral auxiliaries in highly diastereoselective syntheses. msu.edu

In the realm of asymmetric catalysis, chiral diamines derived from 2-phenylpyrrolidine have proven to be highly efficient ligands. For example, a cis-2-aminomethyl-5-phenylpyrrolidine, synthesized from methyl Boc-L-pyroglutamate, acts as a highly effective chiral ligand in copper(II)-catalyzed Henry reactions, leading to excellent yields and superb enantioselectivities for a wide range of aldehydes. rsc.orgscilit.com The chelation of the metal with this diamine creates a rigid bicyclic system, where the phenyl group provides crucial steric shielding to control the approach of the reactants. rsc.org The development of pluripotent chiral diamine catalysts that are effective in environmentally benign solvents like water highlights the ongoing innovation in this area.

Furthermore, the pyrrolidine (B122466) scaffold is instrumental in organocatalysis, where it can facilitate enantioselective C–H functionalization. vulcanchem.com The synthesis of chiral 2-phenylpyrrolidine via one-pot reductive amination has been achieved using chiral cationic Ru-MsDPEN catalysts, demonstrating an efficient route to these valuable ligands. capes.gov.br

Building Blocks for Complex Organic Molecules

2-Phenylpyrroline and its saturated counterpart, 2-phenylpyrrolidine, are recognized as crucial building blocks in organic synthesis. chemimpex.comscbt.com Their inherent structural features and reactivity patterns allow for their elaboration into a diverse range of more complex and functionally rich organic molecules.

Precursors to Polysubstituted Pyrrolidines

The 2-phenylpyrrolidine core provides a robust template for the synthesis of polysubstituted pyrrolidines, which are important scaffolds in medicinal chemistry. A general and enantioselective synthesis of 2-substituted 2-phenylpyrrolidines, which contain a quaternary stereocenter, has been developed through the lithiation–substitution of enantioenriched N-Boc-2-phenylpyrrolidine. acs.org The reaction of 3-oxo pyrrolidine dianions with electrophiles allows for the regioselective introduction of substituents at the C-4 position, leading to polysubstituted pyrrolidines. nih.govresearchgate.net These can then be aromatized to form polysubstituted pyrroles. nih.govresearchgate.net

Microwave-assisted synthesis has also been employed to create polysubstituted pyrrolidines. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with 2-phenyl-nitrochromene dipolarophiles yields highly functionalized spiro[pyrrolidine-3,2′-chromene] derivatives. rsc.org

| Precursor | Reagents and Conditions | Product | Application |

| N-Boc-2-phenylpyrrolidine | n-BuLi, THF, -50°C; then electrophile | 2-substituted 2-phenylpyrrolidines | Synthesis of compounds with quaternary stereocenters. acs.org |

| 3-Oxo 2,5-disubstituted pyrrolidines | LDA, -78°C; then electrophile | 4-substituted 3-oxo 2,5-disubstituted pyrrolidines | Precursors to polysubstituted pyrroles. nih.govresearchgate.net |

| Dicarbonyl compound and secondary amino acid | Microwave irradiation, with 2-phenyl-nitrochromene | Spiro[pyrrolidine-3,2'-chromene] derivatives | Synthesis of complex heterocyclic systems. rsc.org |

Synthesis of Other Nitrogen-Containing Heterocycles

The versatility of the this compound scaffold extends to the synthesis of other nitrogen-containing heterocycles. Nitrogen heterocycles are of paramount importance as they are prevalent in pharmaceuticals and other bioactive molecules. acs.orgfrontiersin.org

The dehydrogenation of 2-phenyl-1-pyrroline using activated carbon can selectively produce 2-phenylpyrrole. researchgate.net This transformation provides a route to pyrrole (B145914) derivatives, which are themselves valuable building blocks and possess a wide range of biological activities. researchgate.net Furthermore, pyrrole derivatives are key components in materials science. researchgate.net

The reactivity of the pyrrolidine ring also allows for its incorporation into more complex fused heterocyclic systems. For example, the reaction of (1H-tetrazol-5-yl)-allenes with aziridines can lead to the formation of polysubstituted pyrrolidines and pyrroles containing a tetrazole moiety. acs.org

Role in Natural Product Synthesis

The pyrrolidine ring is a common feature in a multitude of natural products. ntnu.no The use of 2-phenylpyrrolidine derivatives as chiral building blocks has been instrumental in the total synthesis of several complex natural products.

For example, a chiral auxiliary derived from (R)-(–)-2,2-diphenylcyclopentanol has been successfully employed in the asymmetric total synthesis of the pyrrolizidine (B1209537) alkaloid (–)-rosmarinecine and the pentahydroxy pyrrolizidine alkaloid (+)-casuarine. msu.edu The synthesis of aspidosperma alkaloids has also been achieved using strategies involving pyrrolidine-containing intermediates. mdpi.com

The ability to construct stereochemically defined pyrrolidine rings using methodologies based on 2-phenylpyrrolidine is a testament to its importance in the synthesis of biologically active natural products.

Development of Novel Materials

The unique properties of the 2-phenylpyrrolidine scaffold have led to its exploration in the field of materials science, particularly in the development of new polymers and coatings. chemimpex.com

Polymer and Coating Development

2-Phenylpyrrolidine and its derivatives are being investigated for their potential to create polymers and coatings with enhanced properties. chemimpex.com The incorporation of the rigid and bulky phenylpyrrolidine moiety can influence the thermal stability, mechanical strength, and chemical resistance of polymeric materials.

In the realm of polymer chemistry, telechelic polystyrene precursors with an N-phenylpyrrolidine quaternized end group have been synthesized and utilized in unimolecular electrostatic self-assembly and covalent fixation (ESA-CF) polymer cyclization. acs.org This process allows for the creation of cyclic polymers with well-defined structures and molecular weights. acs.org

Furthermore, iridium complexes containing 2-phenylpyridine (B120327) (ppy) ligands, which share a similar structural motif with this compound, have been incorporated into polymers. rsc.org These polymeric photocatalysts have been successfully applied in a variety of organic transformations, demonstrating the potential for creating recyclable and efficient catalytic materials. rsc.org

Optical Sensors and Light-Emitting Devices

While this compound itself is not typically a primary component in optical materials, its oxidized derivative, 2-phenylpyrrole, and other related pyrrole structures form the backbone of various functional materials with significant applications in optical sensors and light-emitting devices. researchgate.netdergipark.org.tr The inherent electronic and photophysical properties of the pyrrole ring system, when conjugated with a phenyl group, provide a versatile platform for developing advanced materials. dergipark.org.trresearchgate.net

Derivatives of 2-phenylpyrrole are recognized for their potential use in optical sensors and as components in organic light-emitting diodes (OLEDs). researchgate.net The fluorescence properties of these molecules are key to their function. For instance, dipyrrolylbenzenes, which are structurally related to 2-phenylpyrrole, exhibit intense fluorescence in solutions. researchgate.net The introduction of different substituents onto the pyrrole or phenyl rings can tune the electronic and photophysical properties, such as the emission wavelength and quantum yield. researchgate.netcolab.ws

Computational studies on phenylpyrrole isomers have shown that 2-phenylpyrrole possesses favorable nonlinear optical (NLO) properties, including high polarizability and hyperpolarizability values, suggesting its potential as an effective NLO material. dergipark.org.tr Materials with strong NLO properties are essential for applications in optical switching and information processing. google.com Furthermore, chromophores incorporating a pyrroline (B1223166) electron acceptor group have been developed for use in electro-optic devices, demonstrating large electro-optic coefficients. google.com

Squaraines synthesized from 2-arylpyrrole derivatives exhibit strong and sharp absorption bands in the red to near-infrared region of the electromagnetic spectrum. instras.com These properties make them suitable for applications in optical recording media and as sensitizers in photodynamic therapy. instras.com The specific absorption maximum can be finely tuned by modifying the aryl substituents, allowing for the design of materials with tailored optical characteristics. instras.com

Table 1: Optical Properties of Selected Pyrrole Derivatives

| Compound/Derivative Class | Application Area | Key Optical Property | Reference |

|---|---|---|---|

| 2-Phenylpyrrole Derivatives | Optical Sensors, OLEDs | Potential NLO properties, Fluorescence | researchgate.netdergipark.org.tr |

| Dipyrrolylbenzenes | Light-Emitting Materials | Intense fluorescence (Quantum yield up to 0.7) | researchgate.net |

| Pyrroline-based Chromophores | Electro-optic Devices | Large electro-optic coefficients | google.com |

| Bis(5-arylpyrrol-2-yl)squaraines | Optical Recording, Photodynamic Therapy | Strong absorption in red/near-IR (λmax up to 660 nm) | instras.com |

Contributions to Green Chemistry through Efficient Synthetic Routes

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic organic chemistry. The synthesis of this compound and its subsequent conversion to the more widely used 2-phenylpyrrole provide clear examples of how efficiency and sustainability can be enhanced through modern catalytic methods.